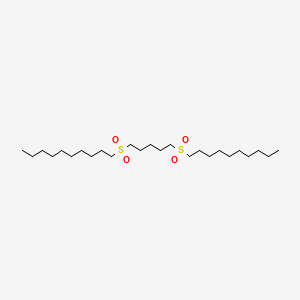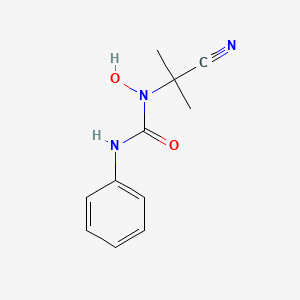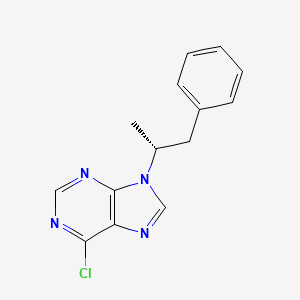
Purine, 6-chloro-9-(d-1-methylphenethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine, 6-chloro-9-(d-1-methylphenethyl)- is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position and a d-1-methylphenethyl group at the 9th position of the purine ring. Purine derivatives are known for their significant roles in various biological processes and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(d-1-methylphenethyl)- typically involves the chlorination of purine at the 6th position followed by the introduction of the d-1-methylphenethyl group at the 9th position. One common method involves the use of 6-chloropurine as a starting material. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and alkylation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Purine, 6-chloro-9-(d-1-methylphenethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various purine derivatives with different functional groups at the 6th position.
Applications De Recherche Scientifique
Purine, 6-chloro-9-(d-1-methylphenethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Purine, 6-chloro-9-(d-1-methylphenethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular functions. For example, purine derivatives are known to inhibit enzymes involved in DNA synthesis and repair, which can result in the suppression of cell proliferation .
Comparaison Avec Des Composés Similaires
6-Chloropurine: A simpler derivative with a chlorine atom at the 6th position.
9-Benzylpurine: A derivative with a benzyl group at the 9th position.
6-Methylpurine: A derivative with a methyl group at the 6th position.
Comparison: Purine, 6-chloro-9-(d-1-methylphenethyl)- is unique due to the presence of both the chlorine atom and the d-1-methylphenethyl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
73972-53-9 |
|---|---|
Formule moléculaire |
C14H13ClN4 |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
6-chloro-9-[(2R)-1-phenylpropan-2-yl]purine |
InChI |
InChI=1S/C14H13ClN4/c1-10(7-11-5-3-2-4-6-11)19-9-18-12-13(15)16-8-17-14(12)19/h2-6,8-10H,7H2,1H3/t10-/m1/s1 |
Clé InChI |
AWGWIELXCODGMV-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
SMILES canonique |
CC(CC1=CC=CC=C1)N2C=NC3=C2N=CN=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
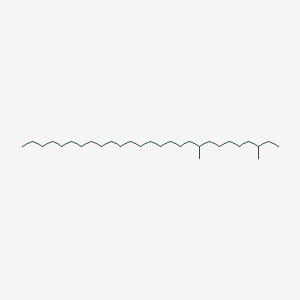
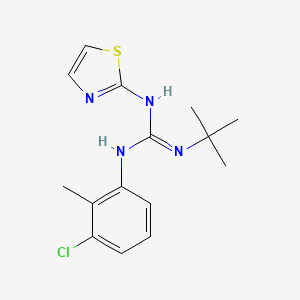

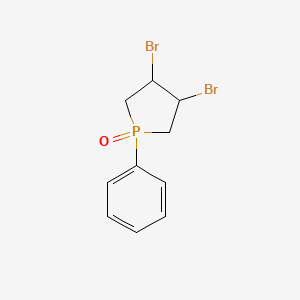
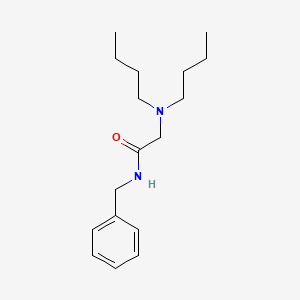
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
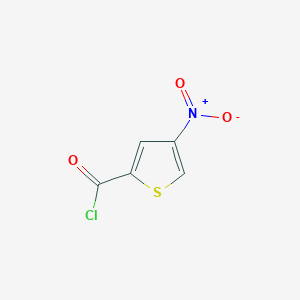
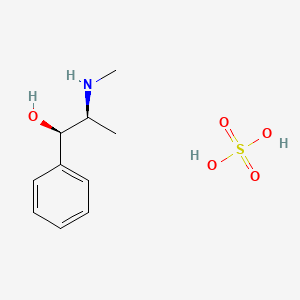
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)

